N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrazole ring, and an amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of 2-amino-1-(naphthalen-2-yl)ethanol, which can be synthesized through the reduction of 2-nitro-1-naphthaldehyde.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with an appropriate diketone under acidic conditions.
Amide Bond Formation: The final step involves coupling the naphthalene derivative with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides and amines.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(naphthalen-2-yl)ethanol: A simpler derivative with similar structural features.
N-[2-amino-1-(naphthalen-2-yl)ethyl]-N-methylaniline: Another related compound with a different substitution pattern.
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride stands out due to its unique combination of a naphthalene ring, a pyrazole ring, and an amide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H28Cl2N4O |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H26N4O.2ClH/c1-14-18(13-23-25(14)21(2,3)4)20(26)24-19(12-22)17-10-9-15-7-5-6-8-16(15)11-17;;/h5-11,13,19H,12,22H2,1-4H3,(H,24,26);2*1H |
InChI Key |
SGOCSBJOQTUCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl.Cl |
Origin of Product |
United States |
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